molecular formula C14H15N7O B10999484 1-phenyl-3-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide

1-phenyl-3-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10999484
M. Wt: 297.32 g/mol
InChI Key: RRMACTGKIRLVJE-UHFFFAOYSA-N
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Description

1-phenyl-3-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the phenyl group: This step may involve the use of a phenyl halide in a nucleophilic substitution reaction.

    Attachment of the tetrazole moiety: This can be done through a cycloaddition reaction involving an azide and a nitrile.

    Formation of the carboxamide group: This step may involve the reaction of the pyrazole derivative with an isocyanate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-phenyl-3-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide: Lacks the tetrazole moiety.

    1-phenyl-3-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-pyrazole-4-carboxamide: Different position of the carboxamide group.

Uniqueness

1-phenyl-3-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide is unique due to the presence of both the tetrazole and carboxamide groups, which may confer specific biological activities and chemical reactivity.

Properties

Molecular Formula

C14H15N7O

Molecular Weight

297.32 g/mol

IUPAC Name

2-phenyl-5-propan-2-yl-N-(2H-tetrazol-5-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C14H15N7O/c1-9(2)11-8-12(13(22)15-14-16-19-20-17-14)21(18-11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,15,16,17,19,20,22)

InChI Key

RRMACTGKIRLVJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NC2=NNN=N2)C3=CC=CC=C3

Origin of Product

United States

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